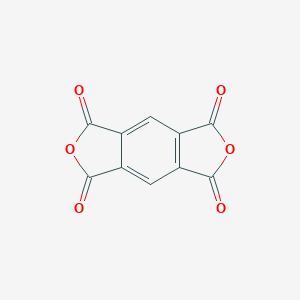

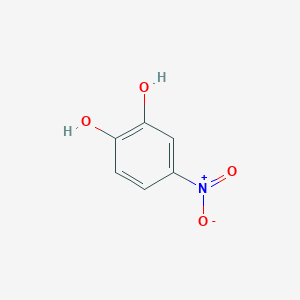

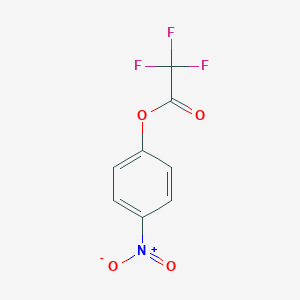

4-Nitrophenyl trifluoroacetate

Übersicht

Beschreibung

T0681 ist eine leberspezifische Thyromimetikum-Verbindung, die für ihren Einfluss auf den Lipidstoffwechsel und die Entwicklung von Atherosklerose bekannt ist. Sie wurde auf ihre Fähigkeit untersucht, den Plasmacholesterinspiegel zu senken und den reversen Cholesterintransport zu fördern, was sie zu einer Verbindung von Interesse in der kardiovaskulären Forschung macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von T0681 umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktion unter kontrollierten Bedingungen. Spezifische Details zu den Synthesewegen und Reaktionsbedingungen sind in der Regel proprietär und möglicherweise nicht öffentlich zugänglich.

Industrielle Produktionsmethoden

Die industrielle Produktion von T0681 würde wahrscheinlich die Skalierung der Labor-Synthesemethoden, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung der Reinheit des Endprodukts umfassen. Dieser Prozess würde auch strenge Qualitätskontrollen umfassen, um die behördlichen Standards zu erfüllen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of T0681 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are typically proprietary and may not be publicly available.

Industrial Production Methods

Industrial production of T0681 would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This process would also include stringent quality control measures to meet regulatory standards.

Analyse Chemischer Reaktionen

Arten von Reaktionen

T0681 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: T0681 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können T0681 in reduzierte Formen umwandeln.

Substitution: T0681 kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Verschiedene Nukleophile oder Elektrophile, abhängig von der gewünschten Substitution.

Hauptprodukte gebildet

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen von T0681 führen kann.

Wissenschaftliche Forschungsanwendungen

T0681 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Studium seiner chemischen Eigenschaften und Reaktionen.

Biologie: Untersuchung seiner Auswirkungen auf den Lipidstoffwechsel und den Cholesterintransport.

Medizin: Erforschung seines Potenzials als Therapeutikum für Herz-Kreislauf-Erkrankungen.

Industrie: Potenzielle Anwendungen bei der Entwicklung von Cholesterinsenker-Medikamenten.

Wirkmechanismus

T0681 entfaltet seine Wirkung hauptsächlich durch die Induktion von Low-Density-Lipoprotein-Rezeptoren und High-Density-Lipoprotein-Rezeptoren in der Leber. Dies führt zu einer erhöhten Gallensäurenproduktion und biliären Steroidsekretion, fördert den reversen Cholesterintransport und senkt den Plasmacholesterinspiegel. Die Wirkung der Verbindung auf den Lipidstoffwechsel hängt vom Vorhandensein von hepatischen Low-Density-Lipoprotein-Rezeptoren ab .

Wirkmechanismus

T0681 exerts its effects primarily through the induction of low-density lipoprotein receptors and high-density lipoprotein receptors in the liver. This leads to increased bile acid production and biliary sterol secretion, promoting reverse cholesterol transport and reducing plasma cholesterol levels. The compound’s action on lipid metabolism is dependent on the presence of hepatic low-density lipoprotein receptors .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

T0901317: Ein weiteres leberspezifisches Thyromimetikum mit ähnlichen Wirkungen auf den Lipidstoffwechsel.

Eprotirome: Eine Thyromimetikum-Verbindung, die auf ihre cholesterinsenkende Eigenschaften untersucht wurde.

Sobetirome: Bekannt für seine selektive Wirkung auf Schilddrüsenhormonrezeptoren.

Einzigartigkeit von T0681

T0681 ist einzigartig in seiner dualen Wirkung auf den Low-Density-Lipoprotein-Stoffwechsel und den reversen Cholesterintransport, was es zu einem vielversprechenden Kandidaten zur Reduktion von Atherosklerose macht. Seine leberspezifischen Eigenschaften minimieren auch potenzielle Nebenwirkungen, die mit systemischer Thyromimetikum-Aktivität verbunden sind .

Eigenschaften

IUPAC Name |

(4-nitrophenyl) 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)7(13)16-6-3-1-5(2-4-6)12(14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOIBTLTZWOAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060960 | |

| Record name | Acetic acid, trifluoro-, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-78-6 | |

| Record name | Acetic acid, 2,2,2-trifluoro-, 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=658-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000658786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl trifluoroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2,2-trifluoro-, 4-nitrophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, trifluoro-, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROPHENYL TRIFLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H23CZQ62HC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-Nitrophenyl trifluoroacetate a useful compound in chemical research?

A1: this compound is primarily employed as a model substrate to study the kinetics and mechanisms of hydrolysis and aminolysis reactions [, , , ]. Its reactivity stems from the electron-withdrawing trifluoroacetyl group, making the carbonyl carbon more susceptible to nucleophilic attack. Additionally, the release of the 4-nitrophenolate ion, which can be monitored spectrophotometrically, provides a convenient way to track reaction progress.

Q2: How does the structure of this compound influence its reactivity in hydrolysis reactions?

A2: The presence of the electron-withdrawing trifluoroacetyl and nitro groups on the phenyl ring significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water molecules []. This effect is further supported by studies investigating the neutral hydrolysis of substituted phenyl trifluoroacetates, which revealed that electron-withdrawing substituents on the phenyl ring enhance the reaction rate [].

Q3: Can you elaborate on the role of this compound in investigating catalytic processes?

A3: This compound serves as a model substrate for studying both general base catalysis and nucleophilic catalysis. For instance, research has shown that pyridines and imidazoles can catalyze the hydrolysis of this compound through a general base catalysis mechanism in aqueous acetonitrile [, ]. Furthermore, imidazole exhibits a dual role, acting as both a nucleophile and a general base catalyst in the hydrolysis of this specific compound [].

Q4: Has this compound been explored in any applications beyond fundamental kinetic studies?

A4: While primarily known as a model substrate, this compound has been explored in the context of palladium-catalyzed carbonylation reactions []. This research demonstrated its potential as a reagent for forming benzyl phenylacetate through a palladium-catalyzed process involving oxidative addition and reductive elimination steps.

Q5: What analytical techniques are typically employed to monitor reactions involving this compound?

A5: UV-Vis spectrophotometry is commonly utilized to monitor reactions involving this compound []. The release of the 4-nitrophenolate ion during hydrolysis or aminolysis leads to an increase in absorbance at a specific wavelength (around 400 nm), allowing for the kinetic monitoring of the reaction progress.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Azabicyclo[3.2.2]nonane](/img/structure/B145870.png)